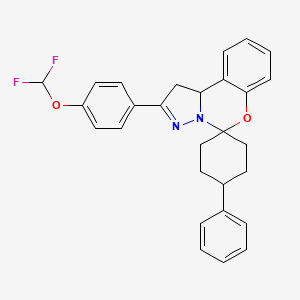
C28H26F2N2O2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C28H26F2N2O2 is a complex organic molecule This compound is characterized by its unique structure, which includes fluorine, nitrogen, and oxygen atoms in addition to a carbon backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C28H26F2N2O2 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core structure: This involves the creation of the carbon backbone through reactions such as Friedel-Crafts acylation or alkylation.
Introduction of functional groups: Fluorine atoms are introduced using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. Nitrogen atoms are incorporated through amination reactions, often using amines or azides.
Oxidation and reduction steps: These steps are crucial for achieving the desired oxidation state of the compound. Common reagents include potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Catalysts and solvents are carefully selected to enhance reaction efficiency and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
C28H26F2N2O2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide (CrO3).
Reduction: Reduction reactions are carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
C28H26F2N2O2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which C28H26F2N2O2 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
C28H26F2N2O2: can be compared with other similar compounds to highlight its uniqueness:
C28H26F2N2O3: This compound has an additional oxygen atom, which may alter its reactivity and biological activity.
C28H26F2N2O4: With two additional oxygen atoms, this compound may have different solubility and stability characteristics.
Eigenschaften
Molekularformel |
C28H26F2N2O2 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
2-[4-(difluoromethoxy)phenyl]-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C28H26F2N2O2/c29-27(30)33-22-12-10-21(11-13-22)24-18-25-23-8-4-5-9-26(23)34-28(32(25)31-24)16-14-20(15-17-28)19-6-2-1-3-7-19/h1-13,20,25,27H,14-18H2 |
InChI-Schlüssel |
PYWPURGZRZDZIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C3=CC=CC=C3)N4C(CC(=N4)C5=CC=C(C=C5)OC(F)F)C6=CC=CC=C6O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


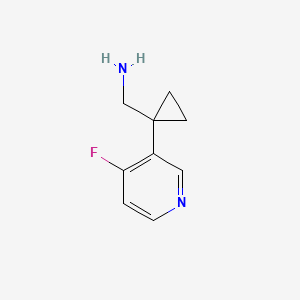

![1-Pyrrolidinecarboxamide, N-[6-[2-fluoro-4-[[3-oxo-3-(phenylamino)-1-(trifluoromethyl)propyl]amino]phenoxy]-4-pyrimidinyl]-](/img/structure/B12635992.png)
![5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine](/img/structure/B12636000.png)

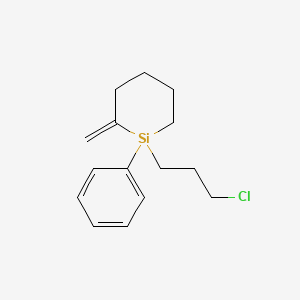

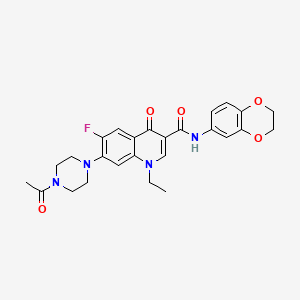

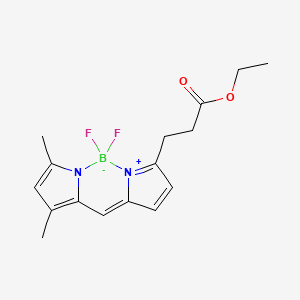
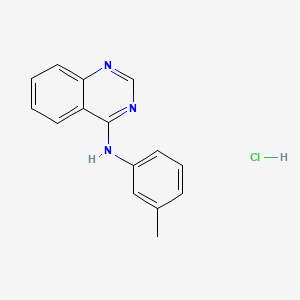
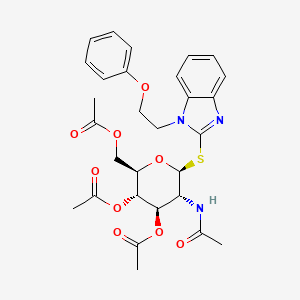
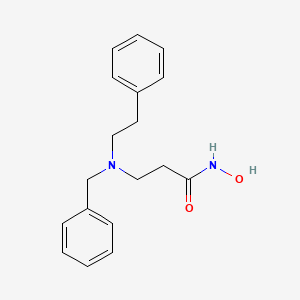
![benzenesulfonic acid;4-[(2S)-4-methylmorpholin-2-yl]phenol](/img/structure/B12636046.png)
